N-Cbz-2-piperidineacetic acid N-Cbz-2-piperidineacetic acid
Brand Name: Vulcanchem
CAS No.: 137428-09-2
VCID: VC21285296
InChI: InChI=1S/C15H19NO4/c17-14(18)10-13-8-4-5-9-16(13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18)
SMILES: C1CCN(C(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

N-Cbz-2-piperidineacetic acid

CAS No.: 137428-09-2

Cat. No.: VC21285296

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

N-Cbz-2-piperidineacetic acid - 137428-09-2

Specification

CAS No. 137428-09-2
Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name 2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid
Standard InChI InChI=1S/C15H19NO4/c17-14(18)10-13-8-4-5-9-16(13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18)
Standard InChI Key ZANJKHCIKGQECV-UHFFFAOYSA-N
SMILES C1CCN(C(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CCN(C(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Basic Information

N-Cbz-2-piperidineacetic acid has the molecular formula C₁₅H₁₉NO₄ and a molecular weight of 277.32 g/mol . The compound is registered with CAS number 137428-09-2 and MDL number MFCD02179003 .

The structure consists of a six-membered piperidine heterocycle with an acetic acid substituent at the 2-position and a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom. The SMILES notation for this compound is C1CCN(C(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 .

PropertyValue
Molecular FormulaC₁₅H₁₉NO₄
Molecular Weight277.32 g/mol
CAS Number137428-09-2
IUPAC Name2-(1-benzyloxycarbonyl-2-piperidyl)acetic acid
Synonyms2-Carboxymethyl-piperidine-1-carboxylic acid benzyl ester
SMILESC1CCN(C(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Physical Properties

N-Cbz-2-piperidineacetic acid exists as a solid at room temperature and exhibits characteristics typical of carboxylic acids and protected amines . Understanding the physical properties is essential for handling, storage, and application in various chemical processes.

Physical PropertyValueSource
Physical StateSolid at room temperature
Boiling Point460.1±28.0 °C (Predicted)
Density1.216±0.06 g/cm³ (Predicted)
Storage Temperature2-8°C (recommended)

Chemical Properties

The chemical properties of N-Cbz-2-piperidineacetic acid are largely determined by its functional groups: the carboxylic acid moiety, the protected amine, and the piperidine ring structure.

The carboxylic acid group (pKa ≈ 4.75) makes the compound weakly acidic and capable of forming salts with bases . This functionality also allows for various transformations such as esterification, amide formation, and reduction.

The Cbz protecting group provides stability to the nitrogen atom while allowing selective reactivity at other positions. This protection is stable under basic and mildly acidic conditions but can be removed by catalytic hydrogenation or strong acids, enabling further functionalization of the nitrogen atom when desired.

Synthesis Methods

Traditional Synthetic Routes

The synthesis of N-Cbz-2-piperidineacetic acid typically involves protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by functionalization at the 2-position. Several approaches have been documented in the literature:

One common method involves starting with 2-piperidineacetic acid, which is treated with benzyl chloroformate under basic conditions to introduce the Cbz protecting group . Alternatively, the synthesis can begin with N-protection of 2-piperidone, followed by reduction and functionalization to introduce the acetic acid moiety.

Recent Developments in Synthesis

Recent literature has described numerous advances in the synthesis of functionalized piperidine derivatives, which can be applied to the preparation of N-Cbz-2-piperidineacetic acid. These include:

Intramolecular Cyclization Approaches: As described in recent reviews, intramolecular cyclization represents an efficient method for constructing the piperidine core . This approach involves the formation of a new bond within a single molecule to create the six-membered heterocyclic ring.

Asymmetric Synthesis Methods: For enantioselective preparation of chiral piperidine derivatives, researchers have developed methods using chiral catalysts and ligands. These approaches are particularly valuable when specific stereochemistry is required .

Metal-Catalyzed Reactions: Transition metal catalysts have been employed to facilitate various transformations leading to functionalized piperidines. For example, Bruin et al. developed a radical intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst to produce various piperidines .

Aza-Michael Reactions: Intramolecular aza-Michael reactions (IMAMR) have been utilized for constructing enantiomerically enriched N-heterocycles through double bond activation. Pozo et al. proposed a general protocol using organocatalysis for the synthesis of di- and tri-substituted piperidines .

Applications and Uses

Pharmaceutical Applications

N-Cbz-2-piperidineacetic acid finds significant applications in pharmaceutical research and development:

Building Block for Drug Synthesis: The compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those containing the piperidine scaffold, which is present in numerous drugs including analgesics, antipsychotics, and antihistamines .

Active Pharmaceutical Ingredient (API) Precursor: It functions as a precursor in the synthesis of active pharmaceutical ingredients, leveraging its protected nitrogen and carboxylic acid functionalities for further transformations .

Peptide Chemistry: The Cbz-protected piperidine motif is useful in peptide synthesis, where controlled protection and deprotection strategies are essential .

Organic Synthesis Applications

Beyond pharmaceutical applications, N-Cbz-2-piperidineacetic acid has broader utility in organic synthesis:

Functional Group Transformations: The compound allows for selective transformations of the carboxylic acid functionality while the nitrogen remains protected .

Template for Complex Molecule Synthesis: It serves as a versatile building block for constructing more complex molecular structures containing the piperidine core .

Heterocyclic Chemistry Research: The compound contributes to fundamental research in heterocyclic chemistry, enabling the study of reaction mechanisms and development of new synthetic methodologies .

Hazard InformationDetails
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351: IF IN EYES: Rinse cautiously with water for several minutes
P312: Call a POISON CENTER or doctor if you feel unwell

The compound should be stored in a cool environment (2-8°C) and handled with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection when necessary .

SupplierPackage SizePrice (approximate)
Sigma-Aldrich/AChemBlock1g$575.00
eNovation Chemicals5g$825.00

The compound is primarily targeted toward research laboratories, pharmaceutical companies, and academic institutions engaged in organic synthesis and drug discovery . Its relatively high price reflects its specialized nature and the multi-step synthesis required for its production.

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